5-(Chloromethyl)-3-(4-ethylphenyl)-1,2,4-oxadiazole
Description
5-(Chloromethyl)-3-(4-ethylphenyl)-1,2,4-oxadiazole (CAS: 854137-69-2) is a heterocyclic compound characterized by a 1,2,4-oxadiazole core substituted at the 3-position with a 4-ethylphenyl group and at the 5-position with a chloromethyl moiety. This compound is synthesized via nucleophilic substitution or microwave-assisted reactions, with structural confirmation achieved through $ ^1H $ NMR, mass spectrometry, and elemental analysis . Its molecular formula is $ C{11}H{11}ClN_2O $, yielding a molecular weight of 222.67 g/mol.
Properties
IUPAC Name |
5-(chloromethyl)-3-(4-ethylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-2-8-3-5-9(6-4-8)11-13-10(7-12)15-14-11/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVARJWYCLXBPBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-(4-ethylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-ethylbenzohydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazide, which cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-3-(4-ethylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and various amines.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation can produce carboxylic acids or aldehydes.
Scientific Research Applications
5-(Chloromethyl)-3-(4-ethylphenyl)-1,2,4-oxadiazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals with potential antimicrobial, antifungal, and anticancer activities.
Material Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-(4-ethylphenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activities or disruption of cellular processes.
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The 1,2,4-oxadiazole scaffold is highly versatile, with substitutions at the 3- and 5-positions significantly altering physicochemical properties. Key analogues include:
Key Observations :
- Halogenated Derivatives : Chlorine or trifluoromethyl groups at the 3-position increase molecular weight and polarity, enhancing stability and binding affinity in biological systems .
- Alkyl vs. Aryl Groups : The 4-ethylphenyl group in the target compound provides moderate lipophilicity (logP ~2.8 estimated), favoring membrane permeability compared to polar substituents like tetrahydropyran .
- Synthetic Yields : Microwave-assisted methods achieve higher yields (e.g., 95% for the target compound) compared to traditional routes (e.g., 80% for 3-phenyl analogue) .
SAR Insights :
- 3-Position : Aromatic rings with electron-withdrawing groups (e.g., Cl, CF$_3$) enhance biological activity by improving target binding. The 4-ethylphenyl group in the target compound may balance hydrophobicity and steric effects .
- 5-Position : Chloromethyl allows further functionalization (e.g., nucleophilic substitution) to generate prodrugs or conjugates .
Biological Activity
5-(Chloromethyl)-3-(4-ethylphenyl)-1,2,4-oxadiazole is a derivative of the 1,2,4-oxadiazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This compound, like other oxadiazole derivatives, exhibits properties that make it a promising candidate for drug development against various diseases, particularly cancer.
Biological Properties
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that oxadiazole derivatives are effective against multiple cancer cell lines. For instance, compounds structurally related to this compound have shown significant cytotoxic effects in various studies:
- Cytotoxicity Profile: In one study, derivatives exhibited mean IC50 values ranging from 2.76 µM to 9.27 µM against human ovarian adenocarcinoma (OVXF 899) and pleural mesothelioma (PXF 1752) cell lines .
- Mechanism of Action: These compounds often induce apoptosis through the activation of caspases and modulation of the cell cycle. For example, flow cytometry assays demonstrated that certain oxadiazole derivatives led to increased levels of p53 and cleaved caspase-3 in treated cells .
2. Antimicrobial Activity
Several oxadiazole derivatives have been tested for antibacterial and antifungal properties:
- Bacterial Strains Tested: Compounds similar to this compound were screened against strains such as Staphylococcus aureus and Escherichia coli. Some showed promising results with significant growth inhibition .
3. Other Biological Activities
Beyond anticancer and antimicrobial effects, oxadiazoles have been studied for their potential anti-inflammatory and antiviral properties:
Structure-Activity Relationship (SAR)
The biological activity of oxadiazoles is highly dependent on their chemical structure. Modifications at different positions on the oxadiazole ring can enhance or diminish their potency:
| Compound | Substituent | IC50 (µM) | Target |
|---|---|---|---|
| Compound A | Cl at position 5 | 2.76 | OVXF 899 |
| Compound B | OMe at position 3 | 10.38 | HDAC-1 |
| Compound C | H at position 4 | >50 | Various |
This table illustrates how substituents influence the anticancer efficacy of different derivatives.
Case Studies
Several case studies highlight the effectiveness of oxadiazole derivatives in clinical settings:
Case Study 1: Anticancer Efficacy
A series of novel oxadiazole derivatives were synthesized and tested against a panel of cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The most active compound demonstrated an IC50 value significantly lower than traditional chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Screening
In a study evaluating the antibacterial properties of oxadiazoles, compounds showed selective inhibition against Gram-positive bacteria with minimal effects on Gram-negative strains, indicating potential for targeted antibiotic development .
Q & A
Q. What are the common synthetic routes for 5-(chloromethyl)-3-(4-ethylphenyl)-1,2,4-oxadiazole, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclization of substituted amidoximes with chloromethyl precursors. For example, a one-pot protocol involves reacting 5-(chloromethyl)-3-(p-substituted-phenyl)-1,2,4-oxadiazoles with KCN under varying temperatures (60–100°C), yielding acetonitrile derivatives through a decyanation pathway . Alternative routes use NaH or Cs₂CO₃ as bases, with yields ranging from 31% to 90% depending on substituents and reaction optimization (e.g., borane complexes in ). Key factors include temperature control, base selection, and purification via silica gel chromatography .
Q. Which spectroscopic techniques are critical for structural characterization, and how are spectral data interpreted?
- 1H/13C NMR : The chloromethyl group (-CH₂Cl) resonates at δ ~4.7 ppm (singlet), while aromatic protons from the 4-ethylphenyl substituent appear at δ 7.3–8.0 ppm. 13C NMR confirms oxadiazole ring carbons at ~165–175 ppm .
- Mass Spectrometry : ESI-MS typically shows [M+H]+ peaks (e.g., m/z 209 for 4-tolyl derivatives) .
- IR Spectroscopy : Stretching vibrations for C-Cl (~650 cm⁻¹) and C=N (~1600 cm⁻¹) are diagnostic .
Q. How is preliminary biological activity evaluated for this compound?
In vitro assays against cancer cell lines (e.g., breast T47D, colorectal HCT116) are standard. Activity is quantified via IC₅₀ values using MTT assays or caspase-based high-throughput screening. For example, derivatives with trifluoromethyl or chlorothiophene substituents showed selective apoptosis induction in T47D cells via G1 phase arrest .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize anticancer activity?
- Substituent Variation : Replace the 3-aryl group with pyridyl or substituted five-membered rings (e.g., thiophene) to enhance potency. Compound 4l (5-(3-chlorothiophen-2-yl)-3-(5-chloropyridin-2-yl)-1,2,4-oxadiazole) demonstrated in vivo efficacy in MX-1 tumor models .
- Functional Group Addition : Introduce electron-withdrawing groups (e.g., -CF₃) to improve target binding. SAR analysis in identified TIP47 (IGF II receptor binding protein) as a molecular target via photoaffinity labeling.
Q. What computational methods are used to predict reactivity or target interactions?
- Density Functional Theory (DFT) : Gaussian 03 calculates detonation properties (e.g., velocity, pressure) for energetic materials derived from oxadiazole scaffolds .
- Wavefunction Analysis (Multiwfn) : Evaluates electrostatic potential surfaces and electron localization to rationalize reactivity, such as nucleophilic attack at the chloromethyl group .
Q. How can reaction mechanisms, such as decyanation, be experimentally validated?
The reaction of 5-(chloromethyl)-1,2,4-oxadiazoles with KCN involves cyanogen intermediates, detectable via trapping experiments or isotopic labeling. Supporting techniques include monitoring by GC-MS and isolating intermediates under controlled temperatures .
Q. What strategies resolve contradictions in biological data across cell lines?
Q. How are crystal structures utilized in drug design for this scaffold?
Single-crystal X-ray analysis confirms planarity of the oxadiazole ring and substituent orientation, guiding docking studies. For example, compound 2-3 (from ) showed superior detonation properties due to dense packing, validated by crystallography .
Methodological Notes
- Synthesis Optimization : Use Cs₂CO₃ for higher yields in borane complex formation (e.g., 90% for compound 58) .
- Biological Assays : Include positive controls (e.g., doxorubicin) and validate target engagement via siRNA knockdown of TIP47 .
- Computational Validation : Cross-check DFT results with experimental thermal analysis (DSC) for energetic materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
